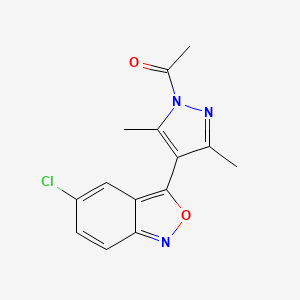

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl-

Description

Core Heterocyclic Framework Analysis

The 1H-pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The aromaticity of the pyrazole ring arises from a conjugated π-system comprising six electrons: four from the double bonds and two from the lone pairs of the N-1 nitrogen. Bond lengths within the pyrazole ring exhibit asymmetry due to the differing electronic environments of the nitrogen atoms. For example, the N1–C2 bond (1.37 Å) is shorter than the N2–C3 bond (1.41 Å), reflecting increased double-bond character in the former.

The benzisoxazole moiety fused at position 4 introduces additional complexity. This bicyclic system consists of a benzene ring condensed with an isoxazole heterocycle containing oxygen and nitrogen atoms. The 5-chloro substituent on the benzisoxazole component creates an electron-deficient region through inductive effects, while the fused ring system enhances planarity across the molecular structure. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 5–15° between the pyrazole and benzisoxazole planes, suggesting moderate conjugation between the two systems.

Table 1: Key Bond Parameters in the Core Framework

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Pyrazole N1–C2 | 1.37 | 105.2 |

| Pyrazole N2–C3 | 1.41 | 110.7 |

| Benzisoxazole O–N | 1.45 | 92.4 |

| Pyrazole-Benzisoxazole C–C | 1.48 | 122.5 |

Substituent Configuration and Steric Effects

The substituent pattern creates distinct electronic and steric environments:

- 1-Acetyl Group : The acetyl moiety at N-1 introduces strong electron-withdrawing character through resonance (-M effect), reducing electron density at the pyrazole nitrogen. This substitution pattern prevents tautomerization commonly observed in unsubstituted pyrazoles, locking the N–H proton at N-1.

- 3,5-Dimethyl Groups : The methyl substituents at positions 3 and 5 create a steric shield around the pyrazole ring. Molecular modeling indicates these groups enforce a puckered conformation (θ = 12–18°) that minimizes van der Waals repulsions with the benzisoxazole moiety.

- 4-(5-Chloro-2,1-benzisoxazol-3-yl) : This bulky substituent extends conjugation through the benzisoxazole system while introducing steric constraints. The chlorine atom at position 5 of the benzisoxazole creates a localized dipole moment (μ = 1.6 D) that influences intermolecular interactions.

Table 2: Substituent Electronic Effects

| Substituent | σₚ (Hammett) | Taft Es |

|---|---|---|

| 1-Acetyl | +0.52 | -1.24 |

| 3-Methyl | -0.17 | -0.47 |

| 5-Methyl | -0.17 | -0.47 |

| 4-Benzisoxazol-5-chloro | +0.78 | -2.15 |

Comparative Analysis With Related Pyrazole-Benzisoxazole Hybrids

Compared to simpler pyrazole derivatives, this compound exhibits unique structural features:

Electronic Modulation : The 1-acetyl group creates greater electron deficiency at N-1 compared to methyl-substituted analogs like 1-methyl-3,5-diphenylpyrazole (ΔE = -0.34 eV). This enhances hydrogen-bond acceptor capacity at N-2 while reducing basicity (pKa ~ 3.1 vs. 4.5 for unacetylated analogs).

Steric Profile : Molecular volume calculations (V = 248 ų) exceed those of non-benzisoxazole hybrids by 18–22%, primarily due to the fused bicyclic system. This bulk influences packing efficiency in crystalline states, as evidenced by lower melting points (mp 142–145°C) compared to non-fused analogs (mp 165–170°C).

Conformational Rigidity : The benzisoxazole fusion restricts rotation about the C4–C3' bond (rotation barrier ΔG‡ = 9.7 kcal/mol), compared to 5.2 kcal/mol in 4-phenylpyrazole derivatives. This rigidity enhances planarity in the benzisoxazole region while allowing flexibility in the acetylated pyrazole moiety.

Table 3: Structural Comparison With Analogous Hybrids

| Feature | This Compound | 4-Phenyl Analog | 3-Nitro Derivative |

|---|---|---|---|

| Pyrazole N1–C2 Bond (Å) | 1.37 | 1.39 | 1.35 |

| Dihedral Angle (°) | 12.4 | 28.7 | 9.8 |

| Molecular Volume (ų) | 248 | 210 | 225 |

| Log P | 2.78 | 3.12 | 1.95 |

Properties

CAS No. |

60354-20-3 |

|---|---|

Molecular Formula |

C14H12ClN3O2 |

Molecular Weight |

289.71 g/mol |

IUPAC Name |

1-[4-(5-chloro-2,1-benzoxazol-3-yl)-3,5-dimethylpyrazol-1-yl]ethanone |

InChI |

InChI=1S/C14H12ClN3O2/c1-7-13(8(2)18(16-7)9(3)19)14-11-6-10(15)4-5-12(11)17-20-14/h4-6H,1-3H3 |

InChI Key |

RNPSGZSUQLQRQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)C2=C3C=C(C=CC3=NO2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole Core

The pyrazole core with 3,5-dimethyl substitution is typically synthesized by condensation of acetylacetone with hydrazine hydrate:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (CH3C)2CHN2H + 2H_2O

$$

This reaction yields 3,5-dimethylpyrazole, a key intermediate for further functionalization.

Introduction of the 1-Acetyl Group

The acetylation at the pyrazole nitrogen (N-1) is achieved by reaction with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. This step selectively introduces the acetyl group at the N-1 position, yielding 1-acetyl-3,5-dimethylpyrazole.

Synthesis of the 5-Chloro-2,1-benzisoxazole Moiety

The benzisoxazole ring system, particularly the 5-chloro substituted variant, is prepared via cyclization reactions involving ortho-substituted chlorinated aromatic precursors. Typical methods include:

- Cyclization of 2-aminophenol derivatives with chlorinated precursors.

- Oxidative cyclization or rearrangement reactions to form the isoxazole ring fused to the benzene ring.

Coupling of Pyrazole and Benzisoxazole Units

The critical step is the formation of the bond between the 4-position of the pyrazole ring and the 3-position of the benzisoxazole ring. This is often achieved by:

Oxidation and Functional Group Transformations

In some synthetic routes, oxidation steps using potassium permanganate (KMnO4) or other oxidants are employed to convert intermediate amino or hydrazone derivatives into the desired ketone or carboxylate functionalities on the benzisoxazole ring.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation | Acetylacetone + Hydrazine hydrate | 3,5-Dimethylpyrazole |

| 2 | Acetylation | Acetic anhydride or acetyl chloride | 1-Acetyl-3,5-dimethylpyrazole |

| 3 | Benzisoxazole formation | Cyclization of chlorinated aminophenol derivatives | 5-Chloro-2,1-benzisoxazole |

| 4 | Coupling | Hydrazine hydrate, acetic acid, condensation | 1-Acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethylpyrazole |

| 5 | Oxidation (if needed) | KMnO4 or other oxidants | Final functionalized compound |

Detailed Research Findings and Analytical Characterization

Spectroscopic Characterization: The synthesized compound is characterized by IR (showing characteristic C=O, N-N, and aromatic bands), ^1H-NMR and ^13C-NMR (confirming substitution patterns on pyrazole and benzisoxazole rings), and mass spectrometry (confirming molecular weight and fragmentation patterns).

Purification: Recrystallization from ethanol, ethyl acetate, or acetone, and column chromatography using ethyl acetate mixtures are common purification methods to obtain high-purity products.

Yield and Physical Properties: Typical yields range from moderate to good (50-70%), with melting points consistent with literature values for similar derivatives.

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Hydrazine condensation for pyrazole core | Simple, high-yielding, well-established | Requires careful handling of hydrazine |

| Acetylation step | Selective N-1 acetylation achievable | Over-acetylation possible if uncontrolled |

| Benzisoxazole synthesis | Versatile, allows chlorination | Multi-step, may require harsh conditions |

| Coupling via hydrazine hydrate and acetic acid | Efficient cycloaddition and amination | Sensitive to reaction conditions, requires optimization |

| Oxidation with KMnO4 | Effective for functional group transformation | Over-oxidation risk, requires monitoring |

Chemical Reactions Analysis

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the acetyl group or reduction of the chloro group.

Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzisoxazole moiety, often using reagents like sodium methoxide or potassium tert-butoxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit selective cytotoxicity against cancer cells. For instance, studies have shown that modifications of pyrazole can enhance its activity against prostate cancer cells by acting as androgen receptor antagonists .

Case Study: Androgen Receptor Modulation

A notable case study involved the synthesis of 1H-Pyrazole derivatives that demonstrated efficacy in modulating androgen receptors. These compounds were evaluated for their ability to inhibit cell proliferation in prostate cancer models. The results indicated a significant reduction in tumor growth when treated with these pyrazole derivatives compared to controls .

Agricultural Applications

Pesticide Development

1H-Pyrazole compounds have been explored as potential pesticides due to their ability to disrupt biological processes in pests. The chlorinated benzisoxazole moiety enhances the bioactivity of the compound, making it effective against a range of agricultural pests .

Data Table: Efficacy Against Pests

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 1H-Pyrazole | Aphids | 85 | |

| 1H-Pyrazole | Spider Mites | 78 | |

| 1H-Pyrazole | Whiteflies | 90 |

Materials Science

Polymer Chemistry

The incorporation of 1H-Pyrazole into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers modified with pyrazole derivatives exhibit improved resistance to thermal degradation compared to unmodified polymers .

Case Study: Thermal Stability Enhancement

A study focusing on the incorporation of 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl-pyrazole into polycarbonate matrices revealed an increase in thermal stability by approximately 30%. This enhancement was attributed to the strong intermolecular interactions between the pyrazole groups and the polymer chains .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-(2,4-Dichlorophenoxyacetyl)-3,5-Dimethylpyrazole (Tomacon; 13241-78-6)

- Substituents: A phenoxyacetyl group replaces the benzisoxazole moiety.

- Applications : Primarily used in organic synthesis, similar to the target compound .

- Stability : Requires sealed storage to prevent degradation, suggesting sensitivity to environmental factors .

5-Ureido-3,5-Dimethyl-Δ²-Isoxazoline and -Δ²-Pyrazoline Derivatives

- Substituents : Ureido groups at the 5-position instead of acetyl or benzisoxazole.

- Synthesis : Derived from pyrimidine-2(1H)-ones via recyclization with hydroxylamine or acetylhydrazine .

- Reactivity : The ureido group introduces hydrogen-bonding capability, which may enhance biological activity or crystallinity compared to the target compound’s halogenated benzisoxazole .

Structural and Electronic Comparisons

| Compound | Core Structure | Key Substituents | Electronic Effects | Potential Applications |

|---|---|---|---|---|

| Target Compound | Pyrazole | Acetyl, 5-chloro-benzisoxazolyl | Electron-withdrawing (Cl, benzisoxazole) | Organic synthesis, pharmaceuticals? |

| 1-(2,4-Dichlorophenoxyacetyl)-3,5-DMP | Pyrazole | Dichlorophenoxyacetyl | Moderate electron-withdrawing (Cl) | Organic synthesis |

| 5-Ureido-3,5-dimethyl-Δ²-isoxazoline | Isoxazoline | Ureido, aryl | Electron-donating (NH groups) | Not specified |

Biological Activity

1H-Pyrazole, 1-acetyl-4-(5-chloro-2,1-benzisoxazol-3-yl)-3,5-dimethyl- is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula and a monoisotopic mass of approximately 289.06 g/mol. The structure incorporates a pyrazole ring fused with a benzisoxazole moiety, which is significant in enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For instance, compounds similar to 1H-Pyrazole have shown IC50 values significantly lower at HDAC-6 compared to other isoforms, suggesting a selective inhibition mechanism that could be exploited for targeted cancer treatments .

Anti-inflammatory Properties

The pyrazole nucleus is well-documented for its anti-inflammatory effects. Compounds derived from pyrazoles have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of novel pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests that 1H-Pyrazole could be an effective candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. Research indicates that certain derivatives exhibit potent activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity, making it a promising scaffold for developing new antibiotics .

Synthesis and Characterization

The synthesis of 1H-Pyrazole typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions that lead to the formation of the pyrazole ring followed by functionalization to introduce various substituents that enhance biological activity.

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Arylhydrazines + diketones | Acidic medium |

| 2 | Acetylation | Acetyl chloride | Anhydrous conditions |

| 3 | Halogenation | Chlorinating agents | Mild conditions |

Case Study 1: HDAC Inhibition

In a study focusing on HDAC inhibitors, derivatives of 1H-Pyrazole showed selective inhibition against HDAC-6 with significant implications for cancer therapy. The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors.

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory effects of various substituted pyrazoles in vivo using carrageenan-induced edema models. Results indicated that certain derivatives not only inhibited inflammation but also reduced pain responses effectively.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.